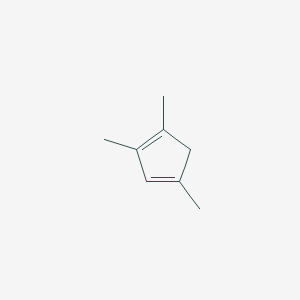

1,2,4-trimethylcyclopenta-1,3-diene

Description

Properties

CAS No. |

4784-94-5 |

|---|---|

Molecular Formula |

C8H12 |

Molecular Weight |

108.18 g/mol |

IUPAC Name |

1,2,4-trimethylcyclopenta-1,3-diene |

InChI |

InChI=1S/C8H12/c1-6-4-7(2)8(3)5-6/h4H,5H2,1-3H3 |

InChI Key |

VUUBHKAISCUGQO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C1)C)C |

Canonical SMILES |

CC1=CC(=C(C1)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Trimethylcyclopenta-1,3-diene can be synthesized through several methods. One common approach involves the alkylation of cyclopentadiene with methyl halides in the presence of a strong base. Another method includes the Diels-Alder reaction of 1,3-butadiene with methyl-substituted dienophiles, followed by dehydrogenation to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions using cyclopentadiene and methylating agents. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trimethylcyclopenta-1,3-diene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can convert it into saturated hydrocarbons.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium or platinum catalysts.

Substitution: Halogenation using bromine or chlorine under controlled conditions.

Major Products Formed

Oxidation: Formation of trimethylcyclopentanone or trimethylcyclopentanol.

Reduction: Formation of trimethylcyclopentane.

Substitution: Formation of halogenated derivatives such as 1,2,4-trimethylcyclopentyl chloride.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₈H₁₂

- Molecular Weight : 108.181 g/mol

- Structure : The compound features a cyclopentadiene core with three methyl groups at the 1, 2, and 4 positions, contributing to its unique reactivity and stability.

Synthesis and Reactivity

1,2,4-trimethylcyclopenta-1,3-diene can be synthesized through various methods, including the Diels-Alder reaction and other cycloaddition processes. Its reactivity is primarily attributed to the presence of conjugated double bonds, making it a valuable precursor in organic synthesis.

Applications in Organic Synthesis

-

Building Block for Complex Molecules :

- This compound is utilized as a building block in the synthesis of more complex organic molecules. It can participate in various reactions such as cycloadditions and rearrangements.

- For example, it has been used in the synthesis of bidentate ligands through reactions with phosphines, which are crucial in coordination chemistry .

- Catalytic Applications :

- Nazarov Cyclization :

Case Study 1: Synthesis of Bidentate Ligands

In a study by Broussier et al., 1,5-bis(diphenylphosphino)-2,3,4-trimethylcyclopenta-1,3-diene was synthesized from butanone and chlorodiphenylphosphine. The resulting ligand showed promising properties for metal coordination chemistry . This demonstrates the utility of this compound in producing functional ligands for catalytic applications.

Case Study 2: Nazarov Reaction Mechanism

Motoyoshiya et al. investigated the Nazarov reactions of trisubstituted α,α'-dienones involving this compound. Their findings revealed that these reactions could lead to the formation of stable carbocations via Wagner-Meerwein shifts, showcasing the compound's role in generating valuable cyclic products .

Potential Industrial Applications

The unique structure and reactivity of this compound suggest potential applications in:

- Pharmaceuticals : As an intermediate in drug synthesis.

- Material Science : In developing new polymers or materials with specific properties.

- Agricultural Chemicals : As a precursor for agrochemical formulations.

Mechanism of Action

The mechanism of action of 1,2,4-trimethylcyclopenta-1,3-diene involves its interaction with various molecular targets. In chemical reactions, it acts as a diene in Diels-Alder reactions, forming cyclohexene derivatives. Its methyl groups influence the reactivity and selectivity of these reactions. In biological systems, it may interact with enzymes and receptors, although specific pathways are still under investigation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Molecular and Structural Comparisons

The table below summarizes key structural and molecular data for 1,2,4-trimethylcyclopenta-1,3-diene and related compounds:

*Estimated based on analogous structures.

Reactivity and Functional Differences

- Electronic Effects : The conjugated diene system in this compound facilitates π-orbital interactions, enhancing its utility in Diels-Alder reactions and as a ligand in metal complexes. In contrast, the saturated cyclopentane derivative (1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid) lacks this conjugation, rendering it inert in cycloadditions .

- Substituent Dynamics: The 1,2,4-trimethyl isomer undergoes sigmatropic shifts under certain conditions, as observed in phosphino-substituted analogs, where 1,2-diphenylphosphino groups migrate to 1,3-positions . This dynamic behavior is absent in the ethyl-substituted derivative (3-ethyl-1-methylcyclopenta-1,3-diene), where the bulkier ethyl group stabilizes the structure .

Research Findings and Key Insights

- Sigmatropic Rearrangements: Studies on phosphino-substituted analogs reveal that methyl positioning (1,2,4 vs. 1,3,5) dictates the likelihood of sigmatropic shifts, with 1,2,4-trimethyl derivatives favoring migration to stabilize electron density .

- Thermal Stability : Tetramethylcyclopentadienes exhibit higher thermal stability than trimethyl derivatives, attributed to increased steric protection of the diene system .

- Comparative Solubility: Ethyl-substituted derivatives (e.g., 3-ethyl-1-methylcyclopenta-1,3-diene) show improved solubility in nonpolar solvents compared to methyl-rich analogs, highlighting the role of alkyl chain length in physicochemical properties .

Q & A

Basic Research Questions

Q. What are the optimal laboratory synthesis methods for 1,2,4-trimethylcyclopenta-1,3-diene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of substituted cyclopentadienes often involves cyclization of alkynes or dehydrogenation of cyclopentanes. For 1,2,4-trimethyl derivatives, a metal-free approach using diazo compounds and furans via cyclopropanation/rearrangement sequences has shown promise, achieving regioselectivity without transition-metal catalysts . Key variables include solvent polarity, temperature (optimized between 60–80°C), and stoichiometric control of diazo precursors. Yield improvements (up to 89%) are achieved by avoiding protic solvents, which reduce side reactions.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine spectroscopic and computational tools:

- NMR : and NMR identify methyl group positions and diene conjugation.

- UV-Vis : Assess π→π* transitions (λmax ~250–280 nm) to evaluate electronic delocalization.

- DFT Calculations : Optimize geometry using B3LYP/6-31G* basis sets to predict bond lengths, angles, and frontier molecular orbitals (HOMO-LUMO gaps correlate with reactivity) .

- Mass Spectrometry : Confirm molecular weight (136.23 g/mol) and fragmentation patterns.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Storage : Store under inert gas (N2/Ar) at –20°C to prevent oxidation or polymerization.

- Ventilation : Use fume hoods to avoid inhalation; vapor pressure is ~2.5 kPa at 25°C.

- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats.

- Fire Safety : Use CO2 or dry chemical extinguishers (avoid water due to flammability) .

Advanced Research Questions

Q. What factors govern the diastereoselectivity of Diels-Alder reactions with this compound?

- Methodological Answer :

- Diene Geometry : (E)-1,3-dienes exhibit >20:1 diastereoselectivity with maleimides due to planar transition states. (Z)-isomers require Pd(II)-catalyzed isomerization to (E)-forms for productive cycloadditions .

- Steric Effects : Methyl groups at C1, C2, and C4 hinder endo transition states, favoring exo products.

- Solvent : Low-polarity solvents (e.g., toluene) enhance selectivity by reducing charge separation.

Q. How does methyl substitution affect photodimerization efficiency under UV irradiation?

- Methodological Answer :

- Substitution Pattern : Increased methyl groups reduce ring strain, stabilizing triplet states. 1,3-Cyclohexadiene derivatives achieve 93% dimerization yield at 365 nm, while substituted cyclopentadienes show lower yields due to steric hindrance .

- Triplet Lifetime : Planar T1 states (lifetimes ~10<sup>−6</sup> s) enhance intersystem crossing.

- Experimental Table :

| Substrate | λ (nm) | Yield (%) | Triplet Lifetime (s) |

|---|---|---|---|

| 1,3-Cyclohexadiene | 365 | 93 | 1.2×10<sup>−6</sup> |

| 1,2,4-Trimethyl | 365 | 68 | 0.8×10<sup>−6</sup> |

Q. What catalytic mechanisms enable C-H functionalization of this compound?

- Methodological Answer :

- Carboxylate-Assisted C-H Activation : Pd(II)/Ru(II) catalysts with acetate cocatalysts undergo concerted metalation-deprotonation (CMD) to form metallacycles. Methyl groups direct ortho-functionalization via steric and electronic effects .

- Kinetic Isotope Effect (KIE) : KIE >3 indicates rate-limiting C-H cleavage.

- Case Study : Direct arylation with Ar–Br substrates achieves 75% yield using Pd(OAc)2/Ag2CO3 in DMF at 120°C.

Data Contradiction Analysis

Q. Why do computational models and experimental data sometimes disagree on the stability of this compound?

- Methodological Answer :

- Thermodynamic vs. Kinetic Stability : DFT may predict lower strain energy than observed experimentally due to solvent effects or unaccounted transition states (e.g., dimerization barriers).

- Experimental Artifacts : Trace O2 or moisture accelerates decomposition, skewing stability measurements. Use rigorous degassing and anhydrous conditions for alignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.